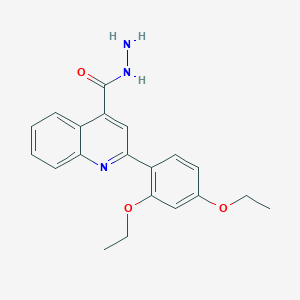

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide

描述

属性

IUPAC Name |

2-(2,4-diethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-25-13-9-10-15(19(11-13)26-4-2)18-12-16(20(24)23-21)14-7-5-6-8-17(14)22-18/h5-12H,3-4,21H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNIOWIKSAJGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-diethoxybenzaldehyde with quinoline-4-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

化学反应分析

Types of Reactions

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .

科学研究应用

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates

作用机制

The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and drug discovery .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carbohydrazides are highly dependent on substituents at the 2-position of the quinoline ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Quinoline-4-Carbohydrazides

*Calculated based on molecular formula C₂₀H₂₁N₃O₃.

Key Observations:

- Electron-Donating vs. Bromo and chloro groups (e.g., ) introduce electron-withdrawing effects, which may favor DNA intercalation or covalent interactions with biological targets.

- The diethoxy groups in the target compound balance moderate lipophilicity with hydrogen-bonding capacity, a feature absent in halogenated analogs.

Example :

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide () is synthesized via esterification of quinoline-4-carboxylic acid, followed by hydrazinolysis.

Antimicrobial Activity :

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit DNA-gyrase inhibition (MIC: 2–8 µg/mL against E. coli and S. aureus) .

Antiproliferative Activity :

- Hybrids like N’-((Z)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)allylidene)-2-(4-chlorophenyl)quinoline-4-carbohydrazide () demonstrate moderate cytotoxicity (IC₅₀: 12–25 µM) against cancer cell lines, attributed to apoptosis induction.

Target-Specific Interactions :

Physicochemical Properties

生物活性

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a quinoline core substituted with a diethoxyphenyl group and a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Quinoline derivatives often interact with DNA, potentially leading to cytotoxic effects in cancer cells.

- Antimicrobial Action : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of quinoline derivatives. For instance:

- In Vitro Studies : this compound has shown moderate antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits antibacterial properties, its effectiveness varies among different strains.

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties. For example:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound's ability to induce cell death suggests potential as a therapeutic agent in cancer treatment.

Antiviral Activity

Preliminary studies have suggested that quinoline derivatives may exhibit antiviral properties. Although specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections such as HIV and influenza.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of quinoline derivatives for their antimicrobial activity against various pathogens. The findings highlighted that modifications in the structure could enhance potency against resistant strains .

- Anticancer Research : In another investigation focusing on quinoline derivatives' anticancer effects, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells .

常见问题

Q. What are the common synthetic routes for preparing 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide and its analogs?

Synthesis typically involves condensation reactions (e.g., Pfitzinger reaction) to form the quinoline core, followed by functionalization. For example:

- The quinoline ring is constructed via cyclization of substituted anilines with carbonyl compounds.

- The carbohydrazide moiety is introduced by reacting quinoline-4-carboxylic acid derivatives with hydrazine hydrate .

- Derivatives are synthesized by coupling with electrophiles (e.g., aryl chlorides) under reflux in acetic acid or DMF with catalysts like Na₂CO₃ .

Q. How can spectroscopic techniques (e.g., IR, MS) be employed to confirm the structure of quinoline-4-carbohydrazide derivatives?

- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the hydrazide, N–H stretch at ~3200 cm⁻¹) .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]⁺ peaks .

- Elemental analysis validates purity and stoichiometry, ensuring synthetic accuracy .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects .

- Antimicrobial testing (e.g., agar diffusion against Gram+/− bacteria or fungi) .

- Antioxidant assays (e.g., DPPH radical scavenging) due to the redox-active hydrazide group .

Advanced Research Questions

Q. How can molecular hybridization strategies be applied to design novel derivatives with enhanced bioactivity?

- Pharmacophore fusion : Combine the quinoline scaffold with bioactive moieties (e.g., bromophenyl for DNA intercalation or furan for antioxidant activity) .

- Example : Hybridizing 2-(4-bromophenyl)quinoline-4-carbohydrazide with oxadiazole rings improved DNA-gyrase inhibition . Computational docking guides rational design to optimize target binding .

Q. What strategies mitigate discrepancies in biological activity data across studies of quinoline-4-carbohydrazide derivatives?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), concentrations (µM range), and controls .

- Validate purity : Impurities (e.g., unreacted intermediates) may skew results; confirm via HPLC and elemental analysis .

- Replicate in multiple models : Test in both in vitro and in silico systems to cross-verify activity .

Q. How can reaction conditions be optimized to improve yields in the synthesis of hydrazone derivatives from this compound?

- Catalyst selection : Anhydrous sodium acetate in glacial acetic acid enhances hydrazone formation .

- Temperature control : Reflux (100–110°C) ensures complete reaction while avoiding decomposition .

- Solvent choice : Ethanol or DMF improves solubility of hydrophobic intermediates .

Q. What computational methods predict the binding affinity of derivatives to specific biological targets (e.g., DNA gyrase)?

- Molecular docking (AutoDock, Schrödinger) models interactions between the compound’s hydrazide group and gyrase ATP-binding pockets .

- Molecular dynamics simulations assess binding stability over time, identifying critical residues (e.g., Glu50 in Staphylococcus aureus gyrase) .

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .

Q. How to address solubility challenges in bioassays for hydrophobic quinoline derivatives?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。